

Molecular Targets of Icariside II in Cancer Cells: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Icariside II*

Cat. No.: *B191561*

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Introduction

Icariside II, a flavonoid glycoside derived from plants of the *Epimedium* genus, has emerged as a promising natural compound with potent anti-cancer activities. Extensive research has demonstrated its ability to induce apoptosis, trigger cell cycle arrest, and inhibit metastasis across a variety of cancer cell lines. This technical guide provides a comprehensive overview of the molecular targets of **Icariside II** in cancer cells, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Data Presentation: The Anti-Cancer Efficacy of Icariside II

The cytotoxic and anti-proliferative effects of **Icariside II** have been quantified in numerous studies. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values and the effects of **Icariside II** on key molecular markers in various cancer cell lines.

Table 1: IC₅₀ Values of **Icariside II** in Various Cancer Cell Lines

Cancer Type	Cell Line	IC50 (μM)	Exposure Time (hours)	Reference
Melanoma	A375	~50	24	[1]
Melanoma	A375	Not specified, significant viability reduction at 25-100 μM	24	[2]
Acute Myeloid Leukemia	U937	~50	24, 48, 72	[3]
Cervical Cancer	HeLa	9.2	48	[4]
Glioblastoma	U87	30	Not Specified	
Glioblastoma	A172	34.5	Not Specified	
Epidermoid Carcinoma	A431	~50	24	
Prostate Cancer	PC-3, DU145	40 (induced 45.7-80% G1 arrest)	Not Specified	
Esophageal Squamous Carcinoma	Eca109	Not specified, effective in downregulating β-catenin	Not Specified	

Table 2: Quantitative Effects of **Icariside II** on Molecular Targets

Cancer Cell Line	Treatment	Molecular Target	Observed Effect	Reference
A375 (Melanoma)	25-100 μ M for 24h	Cell Viability	Reduced from 77% to 21%	
A375 (Melanoma)	100 μ M for 24h	G0/G1 Phase Cells	Increased to 69.51% from 44.01%	
A375 (Melanoma)	Not Specified	p-STAT3	Decreased expression	
U937 (Acute Myeloid Leukemia)	50 μ M	STAT3 phosphorylation	Inhibition	
U937 (Acute Myeloid Leukemia)	50 μ M	JAK2 phosphorylation	Inhibition	
MCF-7 (Breast Cancer)	Not Specified	Bax/Bcl-2 ratio	Increased	
Pancreatic Cancer Cells	Not Specified	Bax/Bcl-2 ratio	Increased in a concentration- and time-dependent manner	
AGS and MGC803 (Gastric Cancer)	0-40 μ M	Cleaved Caspase-3	Increased expression	
HeLa (Cervical Cancer)	10, 20, 30 μ M	p-AKT	Decreased expression	
HeLa (Cervical Cancer)	10, 20, 30 μ M	Cyclin D, CDK4, CDK6, Cyclin A, Cyclin E, CDK2	Decreased expression	

Osteosarcoma
Cells

Not Specified

p-PI3K, p-Akt

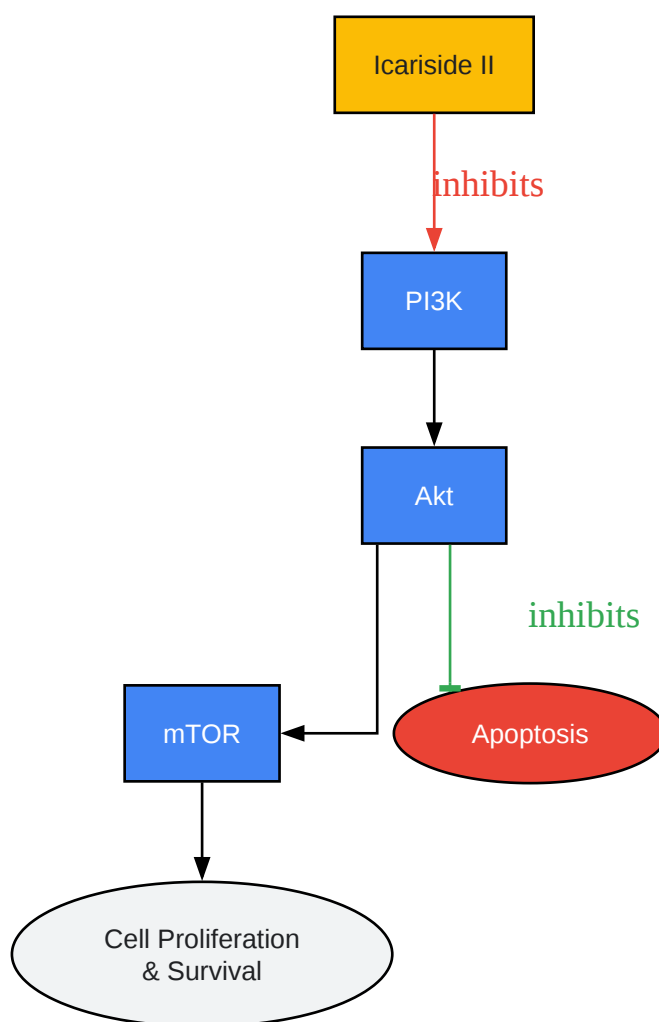
Inhibition

Key Signaling Pathways Modulated by Icariside II

Icariside II exerts its anti-cancer effects by modulating several critical signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell proliferation, survival, and growth. **Icariside II** has been shown to inhibit this pathway in various cancer cells, leading to decreased cell viability and induction of apoptosis.

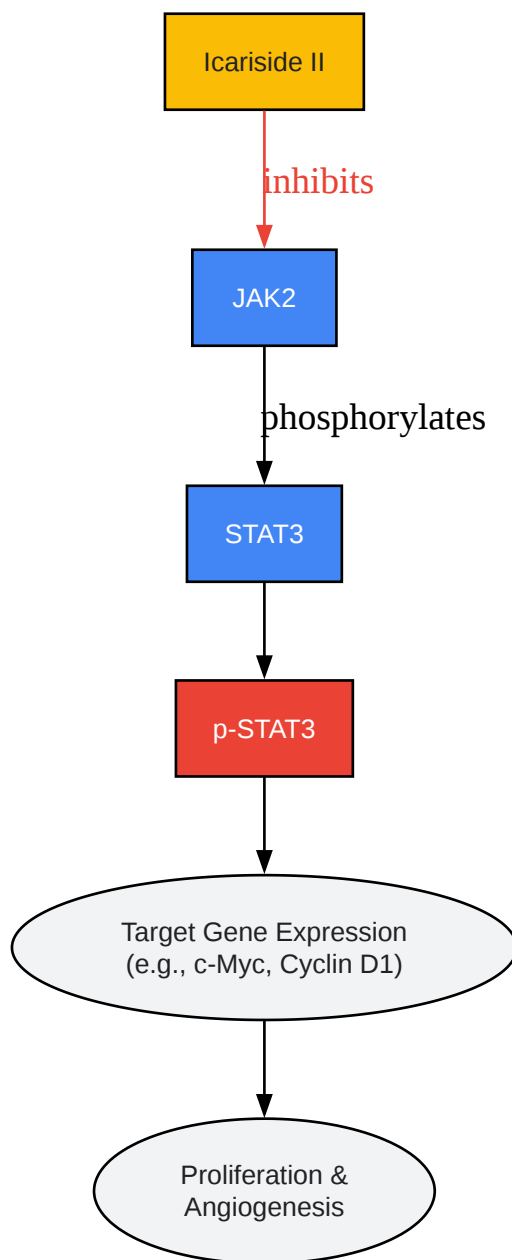


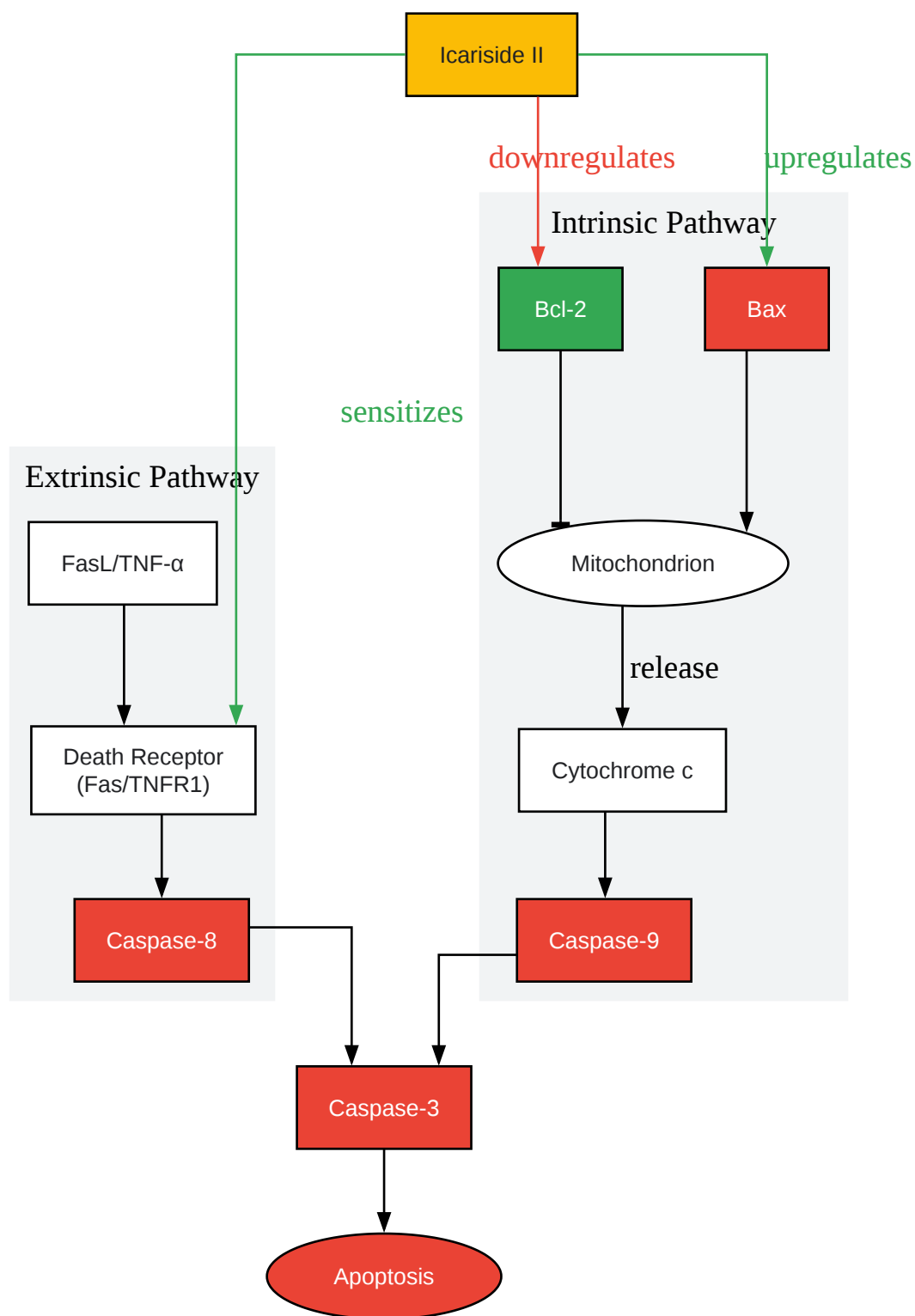
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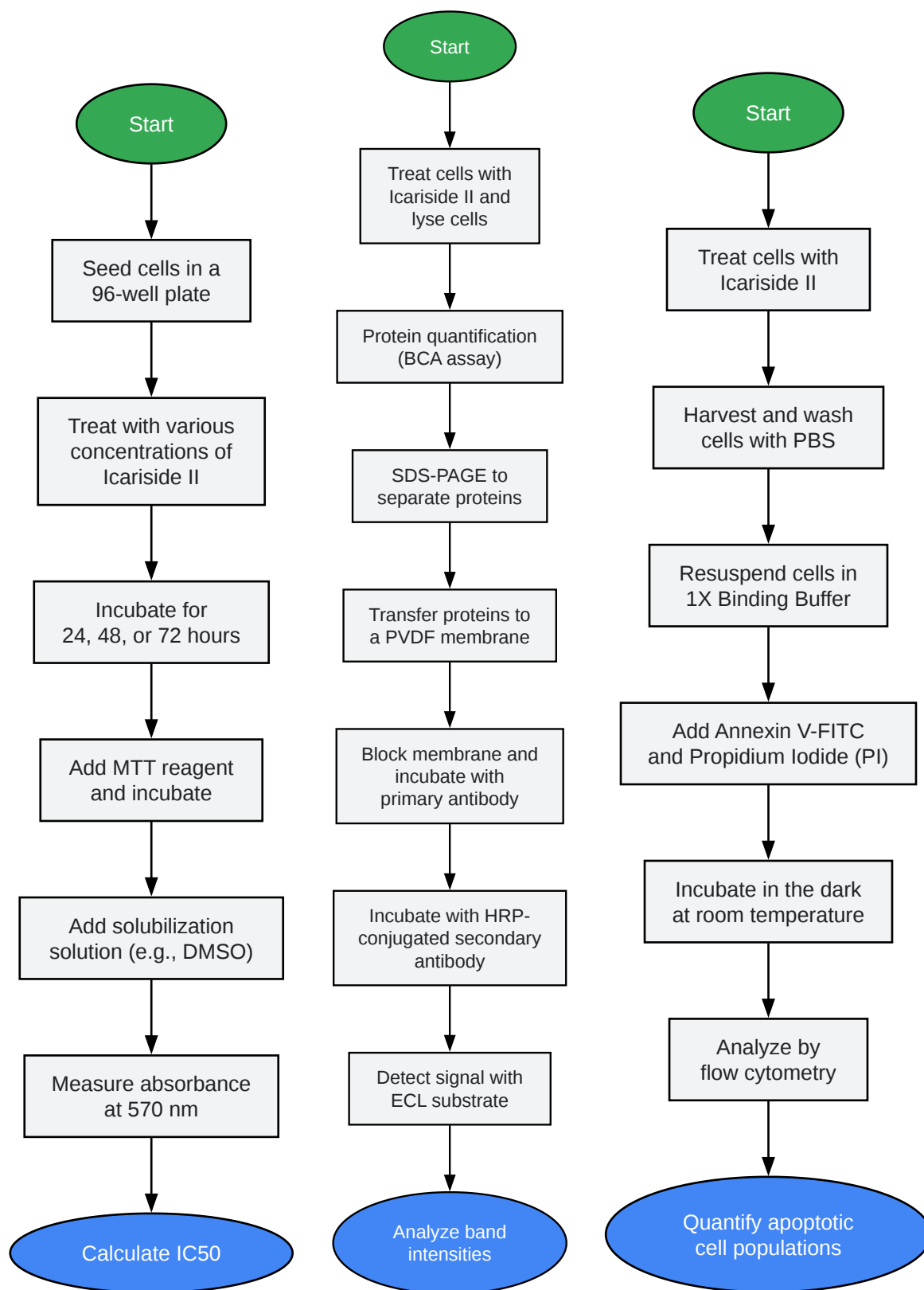
Icariside II inhibits the PI3K/Akt/mTOR signaling pathway.

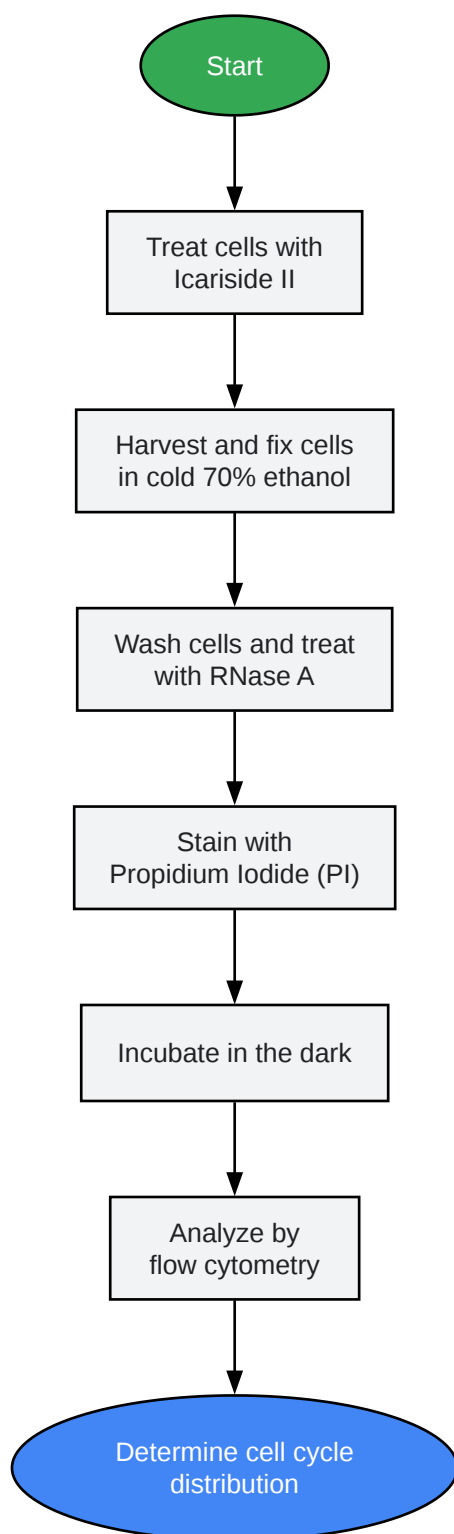
STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in tumor cell proliferation, survival, and invasion. **Icariside II** has been demonstrated to suppress the activation of STAT3, thereby inhibiting its downstream oncogenic functions.









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